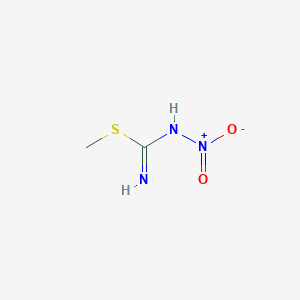

N-Nitro-S-methylisothiourea

Description

Significance of N-Nitro-S-methylisothiourea as a Molecular Scaffold

The concept of a "molecular scaffold" refers to a core structure from which a library of diverse compounds can be generated through chemical modifications. google.com this compound serves as an exemplary scaffold due to its inherent reactivity, which allows for the systematic construction of more complex molecules.

Its primary significance lies in its role as a key reactant in the synthesis of heterocyclic compounds. lookchem.com For instance, it is a crucial intermediate in the preparation of neonicotinoid insecticides, a prominent class of agrochemicals. guidechem.cominnospk.com The synthesis of the insecticide Dinotefuran can be achieved through various routes, one of which is named the "S-methyl-N-nitro-N'-methylisothiourea method," highlighting the centrality of this type of scaffold. guidechem.com

Furthermore, the compound is used to synthesize 1,5-disubstituted-hexahydrotriazine-2-N-nitroimines, which have demonstrated notable insecticidal activity. lookchem.com The isothiourea backbone provides a stable yet reactive platform for nucleophilic substitution and subsequent cyclization reactions, enabling the creation of diverse molecular architectures with potential biological activity. chemimpex.com

Historical Context and Evolution of Research on Isothiourea Derivatives

The scientific exploration of isothiourea derivatives is not a recent phenomenon. Historically, these compounds have been recognized as important intermediates in organic synthesis, particularly for the preparation of guanidines and various heterocyclic systems. wisdomlib.org S-methylisothiourea, a closely related compound, has long been used as a guanylating agent.

A significant evolution in the research on isothiourea derivatives occurred with the discovery of their biological activities, most notably as inhibitors of nitric oxide synthase (NOS). In the 1990s, S-substituted isothioureas, such as S-methylisothiourea (SMT), were identified as potent and, importantly, selective inhibitors of the inducible isoform of nitric oxide synthase (iNOS). mdpi.comatsjournals.org This discovery was a critical milestone, as excessive nitric oxide production by iNOS is implicated in various pathological conditions. This spurred extensive research into isothiourea derivatives as potential therapeutic agents for inflammatory diseases and septic shock. atsjournals.org

More recently, the research trajectory has expanded into the field of asymmetric organocatalysis. beilstein-journals.orgrsc.org Chiral isothiourea derivatives have been developed as highly effective Lewis base catalysts for a range of enantioselective transformations, facilitating the synthesis of chiral molecules with high precision. researchgate.netacs.orgsioc-journal.cn This represents a major advancement from their traditional role as stoichiometric reagents to sophisticated, reusable catalysts.

Overview of Key Research Areas Pertaining to this compound

Academic and industrial research involving this compound is concentrated in several key areas, primarily leveraging its utility as a synthetic intermediate.

Agrochemical Synthesis: This is arguably the most well-documented application. The compound serves as a critical building block for modern insecticides. It is a key intermediate in the synthesis of neonicotinoids like Clothianidin and Dinotefuran. google.comguidechem.cominnospk.com Research in this area focuses on developing efficient synthetic routes to these commercially important agrochemicals, often starting from simple precursors like S-methylisothiourea which is nitrated to form the title compound. rsc.org

Medicinal Chemistry and Pharmacology: While this compound itself is not a therapeutic agent, its structural motif is of great interest. The broader class of isothiourea derivatives has been extensively investigated for various biological activities, including antiviral, anticancer, antibacterial, and hypoglycemic effects. mdpi.comsemanticscholar.org The most prominent research area for isothioureas is the inhibition of nitric oxide synthase (NOS). semanticscholar.orgitn.pt S-methylisothiourea sulfate (B86663), for example, is a well-studied selective inhibitor of iNOS and is used as a research tool to investigate the roles of nitric oxide in conditions like septic shock and myocardial infarction. medchemexpress.com

Organic Synthesis and Catalysis: The compound is a valuable reagent in synthetic organic chemistry for constructing nitrogen- and sulfur-containing heterocycles. lookchem.com The isothiourea functional group, in general, has become a privileged scaffold in organocatalysis. rsc.org Research groups have developed chiral isothiourea catalysts that promote a wide variety of chemical reactions, including acyl transfers, aldol (B89426) reactions, and conjugate additions, with high levels of stereocontrol. rsc.orgresearchgate.net

Table 2: Major Research Applications of this compound and Related Derivatives

| Research Area | Specific Application | Example Derivative(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Agrochemicals | Intermediate for Insecticides | Dinotefuran, Clothianidin | This compound is a key precursor in established synthetic routes. | google.comguidechem.com |

| Pharmacology | iNOS Inhibition | S-Methylisothiourea (SMT) | Selective inhibition of iNOS shows potential in models of septic shock and inflammation. | atsjournals.orgmedchemexpress.com |

| Organic Synthesis | Organocatalysis | Chiral Tetramisole Derivatives (e.g., HyperBTM) | Catalyzes a range of enantioselective reactions, including Michael additions. | acs.org |

| Heterocycle Synthesis | Synthesis of Triazines | 1,5-disubstituted-hexahydrotriazine-2-N-nitroimines | Reaction with benzylamines yields compounds with insecticidal properties. | lookchem.com |

Academic Research Trajectories and Future Directions for this compound

The future research landscape for this compound and its derivatives appears to be expanding from its established roles into more sophisticated applications. A primary trajectory is the continued development of novel bioactive molecules. By using this compound as a scaffold, chemists can synthesize new analogues of existing pesticides, potentially overcoming resistance issues or improving environmental profiles. rsc.org

In medicinal chemistry, while direct NOS inhibition has faced clinical translation challenges, the isothiourea scaffold remains a valuable starting point for designing inhibitors of other enzymes or receptor ligands. chemimpex.commdpi.com The synthesis of hybrid molecules, where the isothiourea moiety is combined with other pharmacophores (like adamantane), is an emerging strategy to create new chemical entities with unique biological activities, such as antimicrobial or hypoglycemic effects. mdpi.comsemanticscholar.org

Perhaps the most dynamic area of future research lies in organocatalysis. The development of new, more efficient, and highly selective chiral isothiourea catalysts is a major goal. researchgate.net Future work will likely focus on expanding the scope of reactions catalyzed by isothioureas, enabling the synthesis of increasingly complex and valuable chiral building blocks for the pharmaceutical and materials science industries. This includes designing catalysts for novel types of asymmetric transformations and applying them in the total synthesis of natural products.

Structure

3D Structure

Properties

Molecular Formula |

C2H5N3O2S |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

methyl N-nitrocarbamimidothioate |

InChI |

InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |

InChI Key |

FLZZNZJENFNFOJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=N)N[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Nitro S Methylisothiourea

Established Synthetic Pathways for N-Nitro-S-methylisothiourea

The primary route for synthesizing this compound involves the nitration of S-methylisothiourea precursors.

Nitration Protocols for S-Methylisothiourea Precursors

The synthesis of this compound is achieved through the nitration of S-methylisothiourea salts, typically the sulfate (B86663) salt. This reaction is a key step in producing nitroguanidine (B56551) derivatives. researchgate.net The process involves treating S-methylisothiourea sulfate with a nitrating agent. researchgate.net

A common method involves the reaction of S-methylisothiourea sulfate with mixed acids, such as a combination of nitric acid and sulfuric acid, under controlled temperature conditions. The highly exothermic nature of the reaction necessitates careful management of the reaction temperature to prevent runaway reactions and ensure the desired product's formation.

Another approach involves the use of 2-methyl-1-nitro-2-thiopseudourea for the nitroguanylation of precursor compounds. itn.pt

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while ensuring safety. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature of the base used.

For related syntheses involving isothiourea derivatives, polar aprotic solvents like dimethylformamide (DMF) have been shown to enhance reaction rates. Temperature control is critical to prevent side reactions such as hydrolysis. In similar chemical processes, various bases such as triethylamine (B128534) (Et3N), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH) have been utilized, with the optimal choice depending on the specific reaction. academie-sciences.fracs.orgelementalchemistry.in For instance, in the synthesis of albendazole, a related process uses NaOH at a specific pH. elementalchemistry.in

The table below summarizes typical reaction parameters that are subject to optimization in related syntheses.

| Parameter | Variations | Rationale |

| Solvent | DMF, DMSO, Toluene, Water, Acetonitrile | Influences reactant solubility and reaction rate. academie-sciences.fracs.org |

| Base | Et3N, KOH, K2CO3, NaHCO3, t-BuOK | Catalyzes the reaction and neutralizes acidic byproducts. academie-sciences.fracs.orgnih.gov |

| Temperature | Room Temperature to 120°C | Controls reaction kinetics and minimizes side reactions. academie-sciences.fracs.org |

This compound as a Precursor for Advanced Organic Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly substituted guanidines and nitroguanidines, as well as heterocyclic compounds.

Synthesis of Substituted Guanidines and Nitroguanidines

The guanidine (B92328) functional group is a key feature in many biologically active molecules and pharmaceuticals. nih.gov this compound provides a reliable route to access this important structural motif.

This compound readily undergoes nucleophilic substitution reactions with primary and secondary amines. researchgate.net In this reaction, the amine attacks the electrophilic carbon of the isothiourea, leading to the displacement of the methylthio group and the formation of a nitroguanidine derivative. chemguide.co.uk This method is widely used for the synthesis of various substituted nitroguanidines. researchgate.net

The reaction can be influenced by the nature of the amine and the reaction conditions. Sterically hindered amines may react more slowly, and the basicity of the amine can also play a role in the reaction rate. The process of multiple substitutions can occur, leading to secondary and tertiary amines if the reaction is not carefully controlled. chemguide.co.uk

The following table provides examples of amines used in nucleophilic substitution reactions with S-methylisothiourea derivatives to form guanidines.

| Amine Type | Example | Product Type |

| Primary Aliphatic Amine | Ethylamine | N-Ethyl-N'-nitroguanidine |

| Primary Aromatic Amine | Aniline | N-Phenyl-N'-nitroguanidine |

| Secondary Amine | Diethylamine | N,N-Diethyl-N'-nitroguanidine |

This compound is a key starting material for the synthesis of certain heterocyclic compounds through a sequence involving a Mannich-type reaction. sioc-journal.cn The nitro-Mannich, or aza-Henry, reaction involves the addition of a nitroalkane to an imine. nih.gov This type of reaction is a powerful tool for creating carbon-carbon and carbon-nitrogen bonds. nih.gov

In the synthesis of 1,5-disubstituted-hexahydrotriazine-2-N-nitroimines, this compound is first reacted with substituted benzylamines via a nucleophilic substitution. sioc-journal.cn The resulting intermediate then undergoes a Mannich reaction with formaldehyde (B43269) to construct the hexahydrotriazine ring. sioc-journal.cn This demonstrates the utility of this compound in multi-step syntheses to build complex heterocyclic structures. sioc-journal.cn The formation of these scaffolds is significant as they can be found in compounds with potential insecticidal activity. sioc-journal.cn

Formation of 1-Alkoxy-2-nitroguanidines and Analogues

This compound serves as a key intermediate in the synthesis of 1-Alkoxy-2-nitroguanidines. rsc.orgnih.gov The synthetic pathway commences with the nitration of S-methylisothiourea using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield this compound. rsc.orgsemanticscholar.org This intermediate then undergoes a direct amination reaction with an appropriate alkoxyamine (R₁ONH₂) at room temperature to produce the corresponding 1-Alkoxy-2-nitroguanidine. rsc.orgsemanticscholar.org

However, this amination step can be accompanied by a side reaction, an addition-elimination process, which leads to the formation of a byproduct and limits the yields of the desired 1-Alkoxy-2-nitroguanidine to a range of 34% to 44%. rsc.orgsemanticscholar.org For instance, the reaction with O-allylhydroxylamine yields not only the expected product but also a significant byproduct. semanticscholar.org The resulting 1-Alkoxy-2-nitroguanidine can be further functionalized by reaction with halides in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF) to afford N-substituted-1-Alkoxy-2-nitroguanidines in moderate to good yields. semanticscholar.org The structural integrity of these compounds has been confirmed through various analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction. rsc.orgnih.govsemanticscholar.org

Table 1: Synthesis of 1-Alkoxy-2-nitroguanidines and Analogues

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| S-methylisothiourea | Conc. HNO₃, Conc. H₂SO₄ | This compound | -15 °C | - | rsc.orgsemanticscholar.org |

| This compound | R₁ONH₂ | 1-Alkoxy-2-nitroguanidine | Room Temperature | 34-44% | rsc.orgsemanticscholar.org |

| 1-Alkoxy-2-nitroguanidine | Halides, NaH | N-substituted-1-Alkoxy-2-nitroguanidine | DMF | Moderate to Good | semanticscholar.org |

One-Pot Synthetic Routes for N,N′-Disubstituted Guanidines

While this compound is a valuable reagent, the synthesis of N,N′-disubstituted guanidines often employs related S-methylisothiourea derivatives in one-pot procedures. rsc.org These methods provide an efficient alternative to traditional multi-step approaches that may require the use of toxic reagents like cyanogen (B1215507) bromide or involve harsh reaction conditions. rsc.org Generally, N-protected S-methylisothioureas are utilized as starting materials for the synthesis of N,N′-disubstituted guanidines. rsc.org

Application in Guanidination Strategies for Peptide Synthesis

This compound and its derivatives are pivotal reagents in the guanidination of amines, a crucial transformation in peptide synthesis for converting amino groups into guanidino groups.

Solid-Phase Guanidination of Amino Acids and Peptides

A significant application of this compound is in the solid-phase synthesis of peptides containing arginine and its analogues. iu.edu This method involves incorporating an amino acid with a side-chain amino group, such as ornithine, into a growing peptide chain on a solid support. iu.edu Subsequently, the resin-bound amino group is treated with a guanidinating reagent derived from this compound to convert the ornithine residue into an arginine residue. iu.edu This strategy can be generalized to convert other side-chain amino groups, like that of lysine, into homoarginine. iu.edu The high reactivity of certain guanidinylation reagents allows these reactions to be performed successfully on solid phase. google.com

Development of Guanidinating Reagents from this compound

The effectiveness of guanidinating reagents is often enhanced by the presence of electron-withdrawing groups. iu.edu Reagents activated by a nitro group, such as those derived from this compound, have been found to be particularly effective guanidinating agents. iu.edu The strong electron-withdrawing capacity of the nitro group is credited for their enhanced reactivity compared to reagents activated by other groups, such as a tosyl group. iu.edu The synthesis of Nim-nitro-S-methylisothiourea is a key step in creating these potent guanidinating reagents. iu.edu

Table 2: Guanidinating Reagents and Their Applications

| Reagent | Application | Key Feature | Reference |

|---|---|---|---|

| Nim-nitro-S-methylisothiourea | Solid-phase peptide synthesis | Highly effective due to the electron-withdrawing nitro group | iu.edu |

| N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | Conversion of amines to protected guanidines | Superior reactivity, stable crystalline compound | organic-chemistry.org |

| N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea | Conversion of amines to protected guanidines | Superior reactivity, stable crystalline compound | organic-chemistry.org |

Formation of Thiadiazepine Derivatives

N-substituted S-methylisothiourea derivatives, which can be conceptually linked to this compound, are precursors for the synthesis of 1,3,5-thiadiazepine derivatives. clockss.orgresearchgate.net The synthesis involves the intramolecular cyclization of N-[2-(1H-benzimidazol-2-ylthio)phenyl]-S-methylisothiourea derivatives. clockss.org This cyclization can be promoted by reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or anhydrous potassium carbonate, leading to the formation of the seven-membered thiadiazepine ring system. clockss.orgresearchgate.net These S-methylisothiourea precursors are noted to be stable under basic conditions but unstable in acidic environments. clockss.org

C-S Bond Formation Reactions

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, with significant applications in the creation of pharmaceuticals and functional materials. sioc-journal.cnnih.gov While traditional methods often rely on the reaction between a metal thiolate and an organic halide, more recent approaches focus on direct C-H bond functionalization and decarboxylative reactions. nih.gov Visible-light-mediated C-S bond formation has also emerged as a milder and more reactive alternative. sioc-journal.cn In the context of S-methylisothiourea derivatives, the sulfur atom can participate in C-S bond formation, for example, through nucleophilic substitution reactions where the methylthio group acts as a leaving group.

Cesium Carbonate-Promoted Synthesis of Aryl Methyl Sulfides

A notable and efficient method for the synthesis of aryl methyl sulfides involves the use of an S-methylisothiourea salt, promoted by cesium carbonate under transition-metal-free conditions. Research has demonstrated that S-methylisothiourea sulfate is an effective and commercially available reagent for this transformation, serving as an odorless and stable substitute for the malodorous and volatile methanethiol. sioc-journal.cnresearchgate.net This methodology is characterized by its operational simplicity, broad substrate scope, and excellent yields. sioc-journal.cnresearchgate.net

The reaction proceeds by the coupling of various aryl halides with S-methylisothiourea sulfate in the presence of cesium carbonate (Cs₂CO₃). sioc-journal.cnresearchgate.net The cesium carbonate is believed to play a crucial role in promoting the reaction, likely by facilitating the in situ generation of the methylthiolate anion from the S-methylisothiourea salt. sioc-journal.cnresearchgate.net This reactive intermediate then undergoes a nucleophilic aromatic substitution reaction with the aryl halide to furnish the corresponding aryl methyl sulfide. The process is generally carried out in a suitable solvent, and gram-scale synthesis has been achieved without the need for column chromatography for purification. sioc-journal.cnresearchgate.net

The scope of this synthetic strategy is extensive, accommodating a variety of substituents on the aryl halide. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring, leading to good to excellent yields of the desired products. researchgate.net This versatility makes it a competitive alternative to other established methods for the synthesis of aryl methyl sulfides. sioc-journal.cnresearchgate.net

Detailed research findings on the cesium carbonate-promoted synthesis of aryl methyl sulfides using S-methylisothiourea sulfate are presented below, showcasing the reaction's applicability to a range of aryl halides.

Table 1: Cesium Carbonate-Promoted Synthesis of Aryl Methyl Sulfides with S-Methylisothiourea Sulfate

| Entry | Aryl Halide Substrate | Product | Yield (%) |

| 1 | 4-Iodobenzonitrile | 4-(Methylthio)benzonitrile | 98 |

| 2 | 1-Iodo-4-nitrobenzene | 1-Methylthio-4-nitrobenzene | 96 |

| 3 | 4-Iodoacetophenone | 1-(4-(Methylthio)phenyl)ethan-1-one | 95 |

| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorophenyl methyl sulfide | 90 |

| 5 | 2-Bromopyridine | 2-(Methylthio)pyridine | 85 |

| 6 | 1-Chloro-4-nitrobenzene | 1-Methylthio-4-nitrobenzene | 75 |

| 7 | 1-Iodo-2-methylbenzene | 2-Tolyl methyl sulfide | 92 |

| 8 | 4-Bromobenzotrifluoride | 4-(Trifluoromethyl)phenyl methyl sulfide | 88 |

Data sourced from studies on the reaction with S-methylisothiourea sulfate in the presence of cesium carbonate. researchgate.net

Molecular Structure, Bonding, and Reactivity of N Nitro S Methylisothiourea and Its Derivatives

Spectroscopic and Crystallographic Characterization Techniques

The precise molecular architecture of N-Nitro-S-methylisothiourea and its derivatives is established through a combination of advanced analytical methods. These techniques provide a comprehensive picture of the compound's structure, from bond vibrations to its three-dimensional arrangement in the solid state. The synthesis of various derivatives, such as 1-alkoxy-2-nitroguanidines and 1,5-disubstituted-hexahydrotriazine-2-N-nitroimines, relies on this compound as a key intermediate or starting material, necessitating its thorough characterization. semanticscholar.orgrsc.orgsioc-journal.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of this compound by identifying the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum, the S-methyl (S-CH₃) protons are chemically distinct and typically appear as a sharp singlet. In related S-methylisothiourea-containing complexes, this signal has been observed around δ 2.44 ppm. itn.pt The amine (NH₂) protons would be expected to produce a broader signal, the chemical shift of which can be variable and influenced by solvent and concentration.

The ¹³C NMR spectrum provides further structural confirmation. It would feature distinct signals for the S-methyl carbon and the central imino carbon (C=N). The characterization of products derived from this compound consistently relies on both ¹H and ¹³C NMR data for structural verification. semanticscholar.orgrsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Atom Group | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| ¹H | S-CH₃ | ~2.4 | Singlet |

| ¹H | NH₂ | Variable | Broad Singlet |

| ¹³C | S-CH₃ | ~15-20 | Quartet (in ¹H-coupled) |

| ¹³C | C=N | ~160-170 | Singlet |

Note: These are predicted values based on typical chemical shifts for these functional groups and data from related compounds. itn.ptguidechem.com

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups within the this compound molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

The most characteristic feature in the IR spectrum is the presence of the nitro group (NO₂). This group gives rise to two prominent, strong absorption bands: an asymmetric stretching vibration typically found in the 1550-1475 cm⁻¹ range, and a symmetric stretching vibration in the 1360-1290 cm⁻¹ region. ijeab.com Other key vibrations include the N-H stretch from the amine group, usually appearing as a broad band above 3000 cm⁻¹, and the C=N imine stretch, which is expected around 1629 cm⁻¹ based on data from similar compounds. academie-sciences.fr

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

|---|---|---|---|

| > 3000 | N-H | Stretch | Medium-Broad |

| ~1630 | C=N | Stretch | Medium-Strong |

| 1550 - 1475 | NO₂ | Asymmetric Stretch | Strong |

| 1360 - 1290 | NO₂ | Symmetric Stretch | Strong |

Source: Data compiled from general spectroscopic tables and analyses of related nitro and isothiourea compounds. ijeab.comacademie-sciences.fr

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. The compound has a molecular formula of C₂H₅N₃O₂S, corresponding to a molecular weight of approximately 135.15 g/mol . nih.gov

In an MS experiment, the molecule would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) at an m/z (mass-to-charge ratio) value corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as definitive proof of the elemental formula. The synthesis of derivatives of this compound is routinely confirmed using HRMS to validate that the correct molecular structure has been formed. semanticscholar.orgrsc.org

X-ray Diffraction Analysis for Solid-State Structure and Conformation

X-ray diffraction on a single crystal is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This analysis provides precise coordinates for each atom, allowing for the detailed measurement of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the technique is widely used for its derivatives, and the expected findings can be described. semanticscholar.orglookchem.com

A crystallographic study would precisely define the geometry of the nitro group. Key parameters of interest include the lengths of the two nitrogen-oxygen (N-O) bonds and the O-N-O bond angle. In many nitro compounds, the two N-O bonds are of similar length, indicating resonance delocalization of the negative charge. The analysis would also reveal the planarity of the C-N-N-O framework through the measurement of torsion (dihedral) angles, establishing how the nitro group is oriented relative to the isothiourea backbone.

The solid-state structure determined by X-ray diffraction would reveal the hydrogen bonding network. Of particular interest is the potential for intramolecular hydrogen bonds to form between the hydrogen atoms of the amine group (the donors) and the oxygen atoms of the nitro group (the acceptors). The presence of such bonds would be confirmed by measuring short distances and favorable angles between the N-H donor and the O acceptor, which can influence the molecule's conformation and stability.

Analysis of Nitro Group Geometry and Planarity

Theoretical and Computational Chemistry Studies of this compound and its Derivatives

Theoretical and computational chemistry offer powerful tools to investigate the molecular properties of this compound and its derivatives at an atomic level of detail. These methods provide insights that can be difficult to obtain through experimental techniques alone.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to understand the electronic structure and properties of molecules. uiuc.edu DFT, in particular, has become a widely used method in quantum chemistry due to its balance of accuracy and computational efficiency. uiuc.edu These calculations are fundamental in predicting molecular geometries, reaction energies, and various spectroscopic properties.

DFT calculations are employed to study the geometric and electronic structures of compounds like this compound. usherbrooke.caresearchgate.net Methods such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the nature of chemical bonds and charge distributions. nih.gov For instance, NBO analysis can reveal details about donor-acceptor interactions within the molecule. uctm.edu

The distribution of electron density is a key factor in determining the reactivity and intermolecular interactions of a molecule. A new method for calculating Mulliken net charges of the nitro group has been established to assess properties like impact sensitivity in nitro compounds. researchgate.net This analysis suggests that the charges on the nitro group can be a structural parameter to estimate bond strength and electrostatic potential. researchgate.net In related systems, the nature of metal-nitrogen bonds, whether more ionic or covalent, has been determined by the value of the electron density laplacian (∇²ρ), where a positive value indicates ionic character. nih.gov

Table 1: Calculated Electronic Properties of a Related System (Dicesium Nickel Selenate Tetrahydrate)

| Parameter | Description | Value |

| Cohesive Energy | Energy required to separate the components of the crystal. | Higher than (NH4)2Cu(SO4)2·6H2O |

| Bond Character | Nature of the chemical bonds. | Cs-O and Ni-O bonds show ionic character. |

| Natural Charges (NPA) | Distribution of charge on individual atoms. | Varies across the molecule, indicating charge separation. |

| Donor-Acceptor Interactions | Interactions between filled and empty orbitals. | Investigated via NBO analysis. |

This table is based on data for a different, but structurally relevant, inorganic salt hydrate (B1144303) and illustrates the type of data obtained from DFT calculations. uctm.edu

The study of potential energy surfaces (PESs) is crucial for understanding the different conformations a molecule can adopt and the energy barriers between them. For flexible molecules, multiple minima on the PES may exist. For example, in a study of the C4H5+ cation, fourteen minima were initially located at the HF/6-31G(d,p) level of theory, which was reduced to nine after including electron correlation. acs.org

Conformational analysis helps identify the most stable structures (global minima) and other low-energy conformers that may be present at a given temperature. acs.org This is essential for interpreting experimental data and understanding reaction mechanisms. For instance, in the dehydration of 2-phenylcyclohexanol, the stereochemistry of the starting material was found to dictate the degree of rearrangement, a phenomenon that can be explained by examining the PES. dss.go.th

Theoretical methods are highly valuable for predicting various spectroscopic properties, which can then be compared with experimental results for validation. DFT calculations can predict vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. uctm.eduacs.org

Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra, providing information about excited states. nih.govacs.org For example, TD-DFT calculations on certain dyes have successfully supported the prediction of their optical behavior. acs.org Similarly, DFT calculations of vibrational frequencies, after geometry optimization, can confirm that a structure corresponds to a minimum on the potential energy surface by ensuring the absence of imaginary frequencies. uctm.edu These calculations have been used to analyze the vibrational modes of various compounds, aiding in the interpretation of experimental IR and Raman spectra. uctm.edu

Conformational Analysis and Potential Energy Surfaces (PESs)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. bonvinlab.org By integrating Newton's laws of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in a system change. bonvinlab.org This technique is particularly useful for examining large-scale system dynamics, such as protein-protein and protein-membrane interactions, which are too complex for purely quantum mechanical methods. nih.gov

MD simulations can be broadly categorized into non-reactive and reactive simulations. Non-reactive MD is used to study phenomena like conformational changes and binding events without the formation or breaking of chemical bonds. nih.gov Reactive MD (RMD), often using force fields like ReaxFF, allows for the simulation of chemical reactions by dynamically updating bond orders based on interatomic distances. mdpi.com This enables the study of complex processes like combustion, pyrolysis, and the interaction of reactive species with biological molecules. mdpi.com

Simulations are typically run under specific thermodynamic ensembles, such as the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant to mimic experimental conditions. bonvinlab.orgmdpi.com The analysis of MD trajectories can reveal important information about the stability, dynamics, and interaction mechanisms of the system under study. bonvinlab.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

Hybrid QM/MM methods combine the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM) to study large chemical systems, such as enzymes. uiuc.edunih.gov In this approach, the electronically important part of the system (e.g., the active site of an enzyme and its substrate) is treated with a QM method, while the surrounding environment (e.g., the rest of the protein and solvent) is described by an MM force field. nih.gov

This partitioning allows for the modeling of chemical reactions and other electronic processes in a biological context, which would be computationally prohibitive with a full QM treatment. nih.gov QM/MM methods have become a standard tool for studying enzyme reaction mechanisms, charge transfer processes, and excited states in biomolecules. nih.govresearchgate.net The development of these hybrid approaches has been a significant step in computational chemistry, enabling the study of complex biological systems with a reasonable computational cost. uiuc.edu

For example, QM/MM simulations have been used to investigate hydrophobic and hydrogen-bonding effects on reactions in aqueous solutions and to study reaction mechanisms within enzymes. acs.orgresearchgate.net The choice of QM method (from semi-empirical to high-level ab initio or DFT) and MM force field depends on the specific system and the desired level of accuracy. uiuc.edu

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound and its derivatives. These theoretical approaches provide detailed insights into reaction pathways, transition states, and the electronic factors governing the reactivity of these compounds, which can be challenging to determine through experimental means alone.

Computational studies are frequently employed to model reactions such as the synthesis of 1,5-disubstituted-hexahydrotriazine-2-N-nitroimines, which uses this compound as a key starting material in reactions with substituted amines. researchgate.net Theoretical calculations allow for the mapping of the potential energy surface of the reaction, identifying the most plausible sequence of events, including nucleophilic substitution and subsequent cyclization steps.

Modeling Reaction Pathways

A common approach involves using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p), to optimize the geometries of reactants, intermediates, transition states, and products. researchgate.net For instance, in the reaction of this compound with amines, computational models can predict the step-by-step mechanism. This typically begins with the nucleophilic attack of the amine on the electrophilic carbon of the isothiourea, leading to the displacement of the methylthio group. This is followed by a Mannich-type reaction involving formaldehyde (B43269) (or an equivalent) and another amine molecule, culminating in the cyclization to form the hexahydrotriazine ring.

Computational investigations can clarify the feasibility of different proposed mechanisms by calculating the activation energies for each step. For example, studies on related nitro-containing heterocyclic compounds have used DFT to determine bond dissociation energies (BDEs), which helps in evaluating the thermal stability of the molecules and identifying the weakest bonds prone to cleavage during a reaction. nih.gov

Transition State Analysis

A crucial aspect of mechanistic elucidation is the identification and characterization of transition states. Frequency calculations are performed to confirm the nature of stationary points on the potential energy surface; a stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the atomic motions that transform the reactant into the product.

The insights gained from these computational models are invaluable. For example, DFT optimizations performed on the crystal structure of S-(+)-(E)-1-(2-furfuryl)-5-substituted-1,3,5-hexahydrotriazine-2-N-nitroimine, a derivative synthesized from this compound, have been used to refine its molecular structure and understand its stability. researchgate.net The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, which for one derivative was found to be 5.3 eV, provides a quantitative measure of the molecule's kinetic stability. researchgate.net

The table below presents typical data obtained from DFT calculations for a derivative of this compound, illustrating how computational results are used to describe molecular properties.

| Parameter | Computational Method | Calculated Value | Significance |

| Optimized Geometry | DFT (B3LYP/6-31G(d,p)) | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule in the gas phase. researchgate.net |

| HOMO-LUMO Gap | DFT (B3LYP/6-31G(d,p)) | 5.3 eV | Indicates high kinetic stability and low reactivity. researchgate.net |

| Vibrational Frequencies | DFT (B3LYP/6-31G(d,p)) | Set of frequencies (cm⁻¹) | Confirms minima (no imaginary frequencies) or transition states (one imaginary frequency) and allows for the calculation of zero-point vibrational energy. |

| Activation Energy (Ea) | DFT Calculations | kcal/mol or kJ/mol | Determines the energy barrier for a reaction step, indicating its kinetic feasibility. |

| Reaction Enthalpy (ΔH) | DFT Calculations | kcal/mol or kJ/mol | Shows whether a reaction step is exothermic or endothermic. |

By combining experimental observations with such detailed computational findings, a comprehensive and scientifically rigorous understanding of the reaction mechanisms of this compound and its derivatives can be achieved. These theoretical studies not only explain observed outcomes but also guide the design of new synthetic routes and novel molecules with desired properties.

Enzymatic Interactions and Biological Activity Profiles of N Nitro S Methylisothiourea

Nitric Oxide Synthase (NOS) Inhibition and Mechanistic Insights

N-Nitro-S-methylisothiourea, often referred to as S-methylisothiourea (SMT) in its sulfate (B86663) salt form, is a compound recognized for its potent and selective inhibition of nitric oxide synthase (NOS) enzymes. medchemexpress.compnas.orgmolnova.combio-techne.com These enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a wide array of physiological and pathological processes. researchgate.netnih.gov The three main isoforms of NOS are neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). researchgate.netmdpi.com While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vascular tone respectively, iNOS is typically induced during inflammatory responses and can produce large, sustained amounts of NO. researchgate.netnih.govahajournals.org

Differential Selectivity for Inducible NOS (iNOS) over Constitutive NOS (cNOS/eNOS)

A key characteristic of S-methylisothiourea is its notable selectivity for inhibiting the inducible isoform of nitric oxide synthase (iNOS) over the constitutive isoforms, namely endothelial NOS (eNOS) and neuronal NOS (nNOS). pnas.orgmolnova.combio-techne.commerckmillipore.com Studies have demonstrated that SMT is significantly more potent in inhibiting iNOS activity compared to its effects on eNOS and nNOS. pnas.orgahajournals.org For instance, in immunostimulated cultured macrophages and vascular smooth muscle cells, S-methylisothiourea sulfate was found to be at least 10 to 30 times more potent as an iNOS inhibitor than other known NOS inhibitors like NG-methyl-L-arginine. pnas.orgmerckmillipore.com

This selectivity is crucial, as non-selective inhibition of all NOS isoforms can lead to undesirable effects. For example, inhibition of eNOS can lead to an increase in blood pressure. pnas.org In contrast, S-methylisothiourea has been shown to preferentially target the increased iNOS activity seen in pathological states, such as in myocardial infarction models, without significantly affecting the basal activity of constitutive NOS. ahajournals.org While some studies indicate that SMT is equipotent with NG-methyl-L-arginine in inhibiting eNOS in vitro, its in vivo effects demonstrate a clear preference for iNOS, particularly in conditions where iNOS is upregulated. pnas.orgahajournals.org This selective action allows for the targeted modulation of pathological NO production associated with iNOS, while preserving the physiological functions of the constitutive NOS isoforms. ahajournals.org

Competitive Inhibition Kinetics and Binding Affinities (K_i values)

S-methylisothiourea acts as a competitive inhibitor of nitric oxide synthase. medchemexpress.compnas.orgbio-techne.com This means it competes with the enzyme's natural substrate, L-arginine, for binding to the active site. medchemexpress.compnas.org The inhibitory effect of SMT can be reversed by increasing the concentration of L-arginine, which is characteristic of competitive inhibition. pnas.orgsci-hub.se

The potency of an inhibitor is often quantified by its inhibition constant (K_i), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower K_i value indicates a higher binding affinity and more potent inhibition. While specific K_i values for this compound across all human NOS isoforms are not consistently reported across all literature, related isothiourea compounds have been studied extensively. For example, S-ethylisothiourea, a close analog, demonstrated potent competitive inhibition of human NOS with K_i values of 17 nM for iNOS, 36 nM for eNOS, and 29 nM for nNOS. nih.gov Another compound, S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea, showed remarkable selectivity with a K_i of 0.047 µM for iNOS versus 9.0 µM for eNOS, making it 190-fold more selective for iNOS. nih.gov For a rhenium complex of an S-methylisothiourea conjugate, the K_i value against murine iNOS was determined to be 183 µM. itn.pt These findings with related compounds underscore the potential for isothioureas to be potent and selective NOS inhibitors.

Table 1: Inhibition Data for Isothiourea Derivatives against NOS Isoforms

| Compound | Target Isoform | Inhibition Constant (K_i) | Selectivity (iNOS vs. eNOS) | Reference |

|---|---|---|---|---|

| S-ethylisothiourea | human iNOS | 17 nM | 2.1-fold | nih.gov |

| S-ethylisothiourea | human eNOS | 36 nM | ||

| S-ethylisothiourea | human nNOS | 29 nM | - | nih.gov |

| S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea | human iNOS | 0.047 µM | 190-fold | nih.gov |

| S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea | human eNOS | 9.0 µM | ||

| Rhenium-S-methylisothiourea conjugate (Compound 5) | murine iNOS | 183 µM | - | itn.pt |

Molecular Basis of Isoform Selectivity

The selectivity of S-methylisothiourea and its analogs for iNOS over other isoforms is rooted in the structural differences between the active sites of the enzymes. The binding of S-alkylisothioureas, such as S-ethylisothiourea, suggests the presence of a small hydrophobic pocket within the active site of the NOS enzyme. nih.gov The optimal fit of the S-ethyl and S-isopropyl groups into this pocket contributes to the compound's potent inhibition. nih.gov

While the three human NOS isoforms (nNOS, eNOS, and iNOS) share very similar structures, subtle differences in their amino acid composition and conformation around the active site can be exploited to achieve isoform-selective inhibition. researchgate.net The development of various isothiourea derivatives has shown that modifications to the chemical structure can significantly alter the selectivity profile. nih.gov For example, the creation of bisisothiourea compounds has led to a class of inhibitors with substantially enhanced selectivity for iNOS. nih.gov This indicates that the larger structure of these molecules can form additional interactions with residues outside the immediate L-arginine binding site, which differ between the NOS isoforms, thus conferring greater selectivity.

Modulation of Nitric Oxide (NO) Production and Reactive Nitrogen Species

As a direct inhibitor of NOS, S-methylisothiourea effectively modulates the production of nitric oxide (NO). nih.gov In pathological conditions where iNOS is overexpressed, such as in response to inflammatory stimuli like lipopolysaccharide (LPS), SMT can significantly reduce the excessive production of NO. medchemexpress.compnas.orgahajournals.org This has been demonstrated in various cell types, including macrophages and vascular smooth muscle cells, where SMT inhibits LPS-induced nitrite (B80452) production, a marker of NO synthesis. medchemexpress.com

The overproduction of NO can lead to the formation of reactive nitrogen species (RNS), a family of molecules derived from NO and superoxide. wikipedia.orgebi.ac.uk RNS, such as peroxynitrite (ONOO-), are highly reactive and can cause cellular damage. nih.govwikipedia.org By inhibiting the source of excessive NO, S-methylisothiourea can consequently decrease the formation of these damaging RNS. nih.gov

By curbing the excessive production of NO and subsequent RNS, S-methylisothiourea plays a role in mitigating oxidative and nitrosative stress. nih.govnih.gov Oxidative and nitrosative stress occur when there is an imbalance between the production of reactive species and the cell's ability to detoxify them, leading to damage of cellular components like lipids, proteins, and DNA. wikipedia.orgnih.gov

High levels of NO, primarily from iNOS, contribute significantly to nitrosative stress. nih.gov These reactive species can lead to lipid peroxidation, protein nitration (e.g., formation of 3-nitrotyrosine), and DNA damage, all of which are hallmarks of cellular injury. nih.govnih.gov The use of NOS inhibitors like S-methylisothiourea has been shown to reduce the markers of nitrosative stress, such as decreased levels of nitrate/nitrite. nih.gov This highlights the compound's ability to interfere with the pathways that lead to oxidative and nitrosative damage.

The modulation of NO and RNS by S-methylisothiourea can have significant consequences for cellular apoptosis (programmed cell death) and mitochondrial function. nih.govresearchgate.net High concentrations of NO and the resulting RNS can trigger apoptotic pathways. mdpi.comnih.gov One of the key mechanisms is through the induction of mitochondrial dysfunction. nih.gov

NO and its derivatives can inhibit the mitochondrial respiratory chain, leading to reduced ATP synthesis and an increase in the production of reactive oxygen species (ROS). nih.govmdpi.com This can trigger the opening of the mitochondrial permeability transition pore, releasing pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade leading to cell death. nih.govnih.govnumberanalytics.com Conversely, NO can also have anti-apoptotic effects, in part by inducing the expression of protective proteins like Hsp70. nih.gov By selectively inhibiting iNOS and reducing the pathological burst of NO, S-methylisothiourea can help prevent the pro-apoptotic and mitochondrial-damaging effects of nitrosative stress. nih.govresearchgate.net This intervention in the NO-mediated signaling cascade can shift the balance away from cell death and towards cell survival, particularly in contexts of inflammatory or ischemic injury. ahajournals.orgjst.go.jp

Impact on Oxidative and Nitrosative Stress Pathways

Insecticidal Activity and Structure-Activity Relationship (SAR)

This compound serves as a crucial reactant in the synthesis of various neonicotinoid analogues and other derivatives exhibiting significant insecticidal properties. researchgate.netlookchem.com These compounds are recognized for their broad-spectrum insecticidal activity and their unique mode of action, which targets the central nervous system of insects. lookchem.commdpi.commolaid.com

Spectrum of Insecticidal Efficacy Against Target Pests

Derivatives synthesized from this compound have demonstrated effectiveness against a range of agricultural and public health pests. Notably, these compounds have shown high mortality rates against various insect species.

Research has highlighted the efficacy of these derivatives against several key pests:

Xyleborus species: Analogs of neonicotinoids synthesized from this compound have shown good to excellent insecticidal activity against Xyleborus affinis and Xyleborus glabratus, the latter being the vector for laurel wilt disease. mdpi.com In one study, certain chiral enantiopure compounds exhibited up to 73% mortality after 12 hours of exposure. mdpi.com Another study on neonicotinoid derivatives using R- and S-proline showed fatality rates of up to 100% within 12 hours against pests including Xyleborus ferrugineus and Xyleborus affinis. researchgate.net

Nilaparvata lugens (Brown Planthopper): Preliminary bioassays of 1,5-disubstituted-1,3,5-hexahydrotriazine-2-N-nitroimines, synthesized from this compound, indicated that all tested compounds resulted in at least 90% mortality against the brown planthopper at a concentration of 500 mg/L. researchgate.net

Tetranychus cinnabarinus (Carmine Spider Mite): A series of novel compounds created by combining active moieties from typical insecticides showed that some of the target compounds achieved 90% mortality against the carmine (B74029) spider mite at 500 mg/L. researchgate.net

Myzus persicae (Green Peach Aphid) and Aphis gossypii (Cotton Aphid): Novel 1-alkoxy-2-nitroguanidine analogues of guadipyr displayed moderate to good insecticidal activity against these aphid species. nih.govresearchgate.net Specific compounds showed excellent in vitro activity with IC50 values lower than 10 μg/mL against M. persicae. nih.gov

Lepidopteran Pests: Novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety demonstrated good insecticidal activities against Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm), and Spodoptera frugiperda (fall armyworm). mdpi.com

Other Pests: Thiourea (B124793) derivatives have shown effectiveness against housefly larvae, impacting pupation and imago emergence. kyushu-u.ac.jp Additionally, neonicotinoid derivatives have been tested against Galleria mellonella (greater wax moth) and Sitophilus zeamais (maize weevil). researchgate.net

Table 1: Insecticidal Efficacy of this compound Derivatives Against Various Pests

| Pest Species | Derivative Class | Efficacy | Reference |

|---|---|---|---|

| Xyleborus affinis, Xyleborus glabratus | Chiral Neonicotinoid Analogs | Up to 73% mortality after 12h | mdpi.com |

| Xyleborus ferrugineus, X. affinis, Galleria mellonella, Sitophilus zeamais, Xylosandrus morigerus | R- and S-proline based Neonicotinoid Derivatives | Up to 100% mortality within 12h for the R enantiomer | researchgate.net |

| Nilaparvata lugens | 1,5-disubstituted-1,3,5-hexahydrotriazine-2-N-nitroimines | ≥90% mortality at 500 mg/L | researchgate.net |

| Tetranychus cinnabarinus | Novel combined-moiety compounds | 90% mortality at 500 mg/L for some compounds | researchgate.net |

| Myzus persicae, Aphis gossypii | 1-alkoxy-2-nitroguanidine analogues | Moderate to good activity; some with IC50 < 10 μg/mL | nih.gov |

| Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | N-pyridylpyrazole Thiazole Derivatives | Good insecticidal activities, one compound with LC50 = 5.32 mg/L against P. xylostella | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Optimized Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the insecticidal potency of compounds derived from this compound. These studies investigate how modifications to the chemical structure influence biological activity.

The nature and position of substituents on the core structure of these insecticides play a significant role in their efficacy.

Methylation: N-methylated compounds have been shown to exhibit higher insecticidal activity compared to their non-methylated counterparts. mdpi.com For instance, in a series of 1,5-diphenyl-2-penten-1-one analogues, compounds with N'-unsubstituted piperazine (B1678402) were more active than those with N'-methyl piperazine, indicating the critical role of the R ring. mdpi.com

Halogenation and Alkoxy Groups: The presence of electron-donating groups, such as alkoxy groups, in the para position of the aromatic ring can lead to higher mortality rates compared to compounds with electron-withdrawing groups like halogens. mdpi.com

Nitro Group: The nitro group is a key pharmacophore in neonicotinoids and related insecticides. iu.edu It is believed to interact electrostatically with basic residues in the nicotinic acetylcholine (B1216132) receptor (nAChR), enhancing the binding affinity. researchgate.net The greater electron-withdrawing capacity of the nitro group compared to a tosyl group was found to be more effective in guanidinating reagents. iu.edu

Other Substituents: In a study of sulfonate derivatives, compounds with specific substitutions, such as B15, C14, C15, C17, and C19, showed superior insecticidal activity against Plutella xylostella compared to the control, diflubenzuron. nih.gov

Cyclic vs. Non-cyclic Structures: Generally, cyclic nitroguanidine (B56551) compounds have demonstrated better insecticidal activity compared to open-chain or non-cyclic compounds. mdpi.com

Chirality: The stereochemistry of the molecule can have a profound impact on its biological activity. For example, neonicotinoid derivatives with an absolute R configuration have shown superior insecticidal activity compared to their S enantiomers. mdpi.comresearchgate.net This highlights the importance of enantiopure compounds in developing more effective insecticides. mdpi.com

Flexible Chains: The presence of a flexible chain on the nitrogen atom is a crucial factor influencing toxicity, particularly in relation to non-target organisms like honey bees. nih.gov The length of methylene (B1212753) chains in non-methylated compounds has also been shown to negatively impact insecticidal activity as the number of methylenes increases. acs.org

Influence of Substituent Effects (e.g., Halogenation, Alkoxy Groups, Methylation)

Molecular Docking and Receptor Interaction Analysis for Insecticidal Action

Molecular docking studies provide insights into the binding interactions between the insecticidal compounds and their target receptor, the nicotinic acetylcholine receptor (nAChR). mdpi.comresearchgate.netnih.gov These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the insect central nervous system. mdpi.comajol.info

Binding Interactions: Docking analyses have revealed that the insecticidal activity of this compound derivatives is often due to a combination of cation-π interactions between the aromatic ring of the compound and the receptor, as well as hydrogen bonds. mdpi.com The nitro group plays a key role in forming hydrogen bonds with the receptor, which is crucial for the strong binding and subsequent insecticidal effect. researchgate.net

Receptor Subunits: Neonicotinoids act as agonists on insect nAChRs. mdpi.comresearchgate.net Different neonicotinoids may target different subunits of the nAChR. ajol.info For instance, docking studies with a model of the housefly receptor suggested the presence of a space that can accommodate various alkyl groups at the 5-position of the imidazolidine (B613845) ring, surrounded by aromatic amino acid residues. nih.gov

Selectivity: The selective toxicity of neonicotinoids towards insects over vertebrates is partly attributed to differences in the nAChR structure between these groups. ajol.info The nitro or cyano group in neonicotinoids is thought to be a key contributor to this selectivity. ajol.info

Other Enzymatic and Receptor Interactions (Applicable to Thiourea Class, including Derivatives)

Cholinesterase Inhibition Studies

Thiourea derivatives have been extensively studied for their potential as cholinesterase inhibitors, a key therapeutic strategy in the management of Alzheimer's disease. bohrium.comdergipark.org.tr These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bohrium.commdpi.com

For example, certain synthesized symmetric thiourea derivatives have demonstrated notable in vitro inhibition of both AChE and BChE. bohrium.com In one study, a series of unsymmetrical thiourea derivatives were tested, with one compound, 1-(3-chlorophenyl)-3-cyclohexylthiourea, showing significant inhibition of both enzymes with IC50 values of 50 µg/mL for AChE and 60 µg/mL for BChE. mdpi.com Another study on pyrimidinylthiourea derivatives identified compounds with potent and selective inhibition of AChE. acs.orgnih.gov Specifically, compounds 5r and 5t exhibited IC50 values of 0.204 μM and 0.067 μM, respectively. acs.orgnih.gov

The mechanism of inhibition often involves the interaction of the thiourea moiety and its substituents with the active site of the cholinesterase enzymes. Molecular docking studies have revealed that these derivatives can form hydrogen bonds and other interactions with key amino acid residues within the active site, such as Tyr-124 and Ser-203 in AChE. mdpi.com

Table 3: Cholinesterase Inhibition by Thiourea Derivatives

| Thiourea Derivative Class | Target Enzyme | IC50 Value | Reference |

| Symmetric thiourea derivatives | AChE, BChE | Not specified | bohrium.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 µg/mL | mdpi.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 µg/mL | mdpi.com |

| Pyrimidinylthiourea derivative 5r | AChE | 0.204 μM | acs.orgnih.gov |

| Pyrimidinylthiourea derivative 5t | AChE | 0.067 μM | acs.orgnih.gov |

| Octane-1,8-diyl-bis-S-amidinothiourea dihydrobromide | AChE | 8.40 ± 0.32 μM | nih.gov |

Inhibition of β-Amyloid Self-Aggregation

A pathological hallmark of Alzheimer's disease is the aggregation of β-amyloid (Aβ) peptides into senile plaques. Thiourea derivatives have emerged as a class of compounds capable of inhibiting this self-aggregation process. researchgate.net

Studies have shown that certain pyrimidinylthiourea derivatives can modulate metal-induced Aβ aggregation. acs.orgnih.gov This is significant because metal ions, such as copper, are known to promote the aggregation of Aβ peptides. The ability of these compounds to chelate metals and interfere with the aggregation process makes them promising multi-target agents for Alzheimer's disease.

In another study, amiridine derivatives containing a thiourea moiety were investigated for their ability to inhibit the self-aggregation of Aβ42. researchgate.net The results indicated that these compounds could effectively inhibit this process, and this anti-aggregant activity was consistent with molecular docking results that showed interactions with the Aβ42 peptide. researchgate.net

The development of small molecules, including urea (B33335) and thiourea derivatives, that can inhibit the aggregation of not only Aβ but also other proteins like α-synuclein and tau, which are involved in other neurodegenerative diseases, is an active area of research. acs.org

TRPV1 Channel Modulation by Derived Peptides

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that plays a crucial role in pain perception, particularly in response to heat and inflammatory stimuli. wustl.edunih.gov While direct modulation of TRPV1 by this compound is not extensively documented, peptides derived from various sources, including those containing thiourea-like functionalities, have been shown to modulate TRPV1 activity.

Peptides obtained from animal venoms, for instance, can bind to the TRPV1 channel with high affinity and modulate its gating. researchgate.net The structural features of these peptides, which can include urea or thiourea-like motifs, are critical for their interaction with the channel.

Pharmacophore modeling and virtual screening have been used to identify novel scaffolds for TRPV1 modulation, and benzylthiourea (B1195634) derivatives have been identified as important ligands. researchgate.net These studies highlight the importance of the thiourea group as a key pharmacophoric feature for interaction with the TRPV1 channel. The modulation can be either agonistic or antagonistic, depending on the specific structure of the compound. For example, some thiourea derivatives act as antagonists, inhibiting the activation of the channel by capsaicin (B1668287) or heat. researchgate.net

Coordination Chemistry of N Nitro S Methylisothiourea

Ligand Characteristics and Coordination Modes

N-Nitro-S-methylisothiourea (HSC(NNO₂)NH(CH₃))) is a derivative of isothiourea containing a nitro group. lookchem.com Its structure presents multiple potential coordination sites, making it a subject of interest in coordination chemistry.

Identification of Potential Donor Atoms (e.g., Sulfur, Nitrogen, Oxygen)

This compound possesses several potential donor atoms, enabling it to coordinate with metal ions in various ways. The potential coordination sites are the thioether sulfur atom, the imino nitrogen atom, the amino nitrogen atom, and the oxygen atoms of the nitro group. mdpi.comwaikato.ac.nz This multifunctionality allows the ligand to be classified as a multidentate ligand.

Studies on related S-methylisothiourea derivatives have demonstrated coordination through different atoms. For instance, in rhodium paddle-wheel complexes, N,N',S-trimethylisothiourea coordinates through its imine nitrogen donor, while N,N'-diphenyl-S-methyl-isothiourea favors coordination through the thioether sulfur atom (κS-Rh coordination). uni-konstanz.de The nitro group itself is an ambidentate ligand, capable of coordinating through either the nitrogen or one of the oxygen atoms, referred to as nitro and nitrito coordination, respectively. libretexts.org While coordination of nitro groups to 3d transition metals is less common compared to carboxylate groups, it is crucial for forming polymeric structures when other ligands lack this capability. mdpi.com Therefore, the sulfur, nitrogen, and oxygen atoms of this compound are all potential points of attachment to a metal center.

Chelation and Bridging Capabilities within Metal Complexes

The presence of multiple donor sites within the this compound structure allows for both chelation and bridging coordination modes. Chelation, the formation of a ring structure by a ligand binding to a metal ion through two or more donor atoms, is a common feature for functionalized thiourea (B124793) ligands. waikato.ac.nz For example, thiourea ligands bearing a phosphine (B1218219) group can coordinate to silver in a chelated form through both the sulfur and phosphorus atoms, creating a stable tetrahedral geometry around the metal center. unizar.es

Furthermore, S-methylisothiourea and related formamidine (B1211174) ligands have been shown to act as bridging ligands, connecting two separate metal centers. thegoodscentscompany.com The ability of the nitro group and the isothiourea backbone to coordinate simultaneously or independently suggests that this compound can bridge metal ions, potentially leading to the formation of coordination polymers and other extended structures. mdpi.com

Synthesis and Characterization of Metal Complexes Involving this compound

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. orientjchem.orgresearchgate.net The resulting complexes are then characterized using various spectroscopic and physical methods to determine their structure and properties.

Preparation of Coordination Compounds with Transition Metals

The synthesis of transition metal complexes with S-methylisothiourea derivatives has been widely reported. A common method involves the direct reaction of the ligand with a metal salt. For example, palladium-S-methylisothiourea supported on magnetic nanoparticles was prepared by reacting S-methylisothiourea hemisulfate salt with functionalized nanoparticles, followed by the addition of palladium(II) and a subsequent reduction step. academie-sciences.fr In other work, rhodium complexes were synthesized by reacting dirhodium(II) acetate (B1210297) with S-methylisothiourea derivatives in dichloromethane, leading to crystalline solids. uni-konstanz.de Similarly, complexes of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with thiazole-derived Schiff base ligands have been prepared using a lone-pair coordination method. orientjchem.org These general synthetic strategies are applicable for the preparation of complexes with this compound.

Spectroscopic Probes for Metal-Ligand Interactions (e.g., FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for characterizing the coordination of this compound to a metal center. The coordination is evidenced by shifts in the characteristic vibrational frequencies of the ligand's functional groups. frontiersin.org

A key indicator of coordination is the shift in the C=N stretching vibration. In studies of a palladium catalyst supported on S-methylisothiourea-functionalized boehmite, the C=N band appeared at 1638 cm⁻¹ in the functionalized support and shifted to a lower frequency (1631 cm⁻¹) in the final palladium complex, indicating coordination through the nitrogen atom. sci-hub.st Similarly, in a separate palladium-nanoparticle catalyst, the C=N stretching vibration was identified around 1629 cm⁻¹. academie-sciences.fr The involvement of the nitro group in coordination would be confirmed by shifts in its characteristic asymmetric and symmetric stretching bands. mdpi.com The formation of new bands in the low-frequency region (typically 400-600 cm⁻¹) can be attributed to the M-S and M-N stretching vibrations, providing direct evidence of the metal-ligand bond. researchgate.net

| Complex/Material | Vibrational Mode | Wavenumber (cm⁻¹) | Indication | Reference |

|---|---|---|---|---|

| SMTU-boehmite | ν(C=N) | 1638 | Grafted S-methylisothiourea | sci-hub.st |

| Pd(0)-SMTU-boehmite | ν(C=N) | 1631 | Shift indicates coordination of N to Pd | sci-hub.st |

| SMU-MNPs | ν(C=N) | 1629 | S-methylisothiourea on magnetic nanoparticles | academie-sciences.fr |

| Pd-SMU-MNPs | ν(C=N) | Shifted | Coordination to Pd | academie-sciences.fr |

Application of Magnetic Measurements for Complex Characterization

Magnetic measurements provide valuable information about the electronic structure of the metal center in complexes of this compound. Techniques such as Vibrating Sample Magnetometry (VSM) and magnetic susceptibility measurements are employed for this purpose. researchgate.netacademie-sciences.fr

For paramagnetic complexes, magnetic susceptibility data can help determine the oxidation state and coordination geometry of the metal ion. researchgate.net In the case of catalysts where the ligand is supported on magnetic nanoparticles, such as Fe₃O₄, VSM is used to measure the material's magnetic properties. A study on a Pd–S-methylisothiourea catalyst supported on Fe₃O₄ nanoparticles (Pd–SMU-MNPs) showed a decrease in the saturation magnetization from 74 emu g⁻¹ for the bare nanoparticles to 42 emu g⁻¹ for the final catalyst. This reduction in magnetic properties confirms the successful coating of the magnetic core by the organic ligand and the palladium complex. academie-sciences.fr Such measurements are crucial for confirming the structure of hybrid materials and understanding the environment of the metal ion in molecular complexes. researchgate.netresearchgate.net

| Material | Technique | Measured Property | Value | Significance | Reference |

|---|---|---|---|---|---|

| Fe₃O₄ MNPs | VSM | Saturation Magnetization | 74 emu g⁻¹ | Baseline magnetic property of the support | academie-sciences.fr |

| Pd–SMU-MNPs | VSM | Saturation Magnetization | 42 emu g⁻¹ | Decrease confirms coating by organic/metal complex layer | academie-sciences.fr |

Catalytic Applications of this compound Coordination Compounds

The coordination of this compound with transition metals, particularly palladium, has paved the way for the development of highly efficient heterogeneous catalysts. These catalysts have shown significant promise in facilitating various organic transformations, most notably carbon-carbon (C-C) cross-coupling reactions, which are fundamental in modern synthetic organic chemistry.

Development of Supported Nanocatalysts (e.g., Pd–S-methylisothiourea on Magnetic Nanoparticles)

A significant advancement in the application of this compound lies in the creation of supported nanocatalysts. One prominent example involves immobilizing a palladium-S-methylisothiourea complex onto magnetic nanoparticles (MNPs). academie-sciences.fr This approach addresses the critical challenges of catalyst separation and reusability often associated with homogeneous catalysts. academie-sciences.fr

The synthesis of these nanocatalysts, such as Pd–SMU-MNPs, is a multi-step process. academie-sciences.fr It begins with the preparation of naked iron(II,III) oxide (Fe₃O₄) magnetic nanoparticles, typically through a co-precipitation method. academie-sciences.fr These nanoparticles are then functionalized, for instance, with (3-chloropropyl)trimethoxysilane. Subsequently, the S-methylisothiourea ligand is immobilized onto the surface of the modified magnetic nanoparticles. The final step involves the coordination of palladium(II) ions to the anchored S-methylisothiourea, followed by a reduction to palladium(0), which is the catalytically active species. academie-sciences.fr

The resulting Pd–S-methylisothiourea supported on magnetic nanoparticles (Pd–SMU-MNPs) is a magnetically recoverable nanocatalyst. academie-sciences.fr Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), vibrating sample magnetometry (VSM), inductively coupled plasma optical emission spectrometry (ICP-OES), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) are employed to confirm the structure, morphology, and magnetic properties of the synthesized nanocatalyst. academie-sciences.fr For instance, VSM analysis shows a decrease in the saturation magnetization from the naked Fe₃O₄ MNPs to the final Pd–SMU-MNPs, which is attributed to the coating of the magnetic core with organic layers and the palladium complex. academie-sciences.fr

Similar strategies have been employed to support the palladium S-methylisothiourea complex on other materials like boehmite nanoparticles, creating stable and reusable catalysts for cross-coupling reactions in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net

Efficiency in Cross-Coupling Reactions (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. academie-sciences.fr The Pd–S-methylisothiourea supported on magnetic nanoparticles (Pd–SMU-MNPs) has demonstrated high efficiency as a catalyst for both Heck and Suzuki cross-coupling reactions. academie-sciences.fr

In the Suzuki reaction, the Pd–SMU-MNPs catalyst has been shown to effectively couple various aryl halides (iodides, bromides, and chlorides) with phenylboronic acid, producing the corresponding biaryl products in good yields. academie-sciences.fr Optimization of reaction conditions, including the choice of solvent, base, and temperature, is crucial for achieving high efficiency. For the Suzuki coupling of iodobenzene (B50100) with phenylboronic acid, optimal conditions were found to be using potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF) at an elevated temperature. academie-sciences.fr

Similarly, in the Heck reaction, the Pd–SMU-MNPs catalyst has been successfully used for the coupling of various aryl halides with alkenes like butyl acrylate. academie-sciences.fr The reactions typically proceed with good to excellent yields in relatively short reaction times. academie-sciences.fr For the Heck reaction between iodobenzene and butyl acrylate, the best results were achieved using the Pd–SMU-MNPs catalyst in DMF with K₂CO₃ as the base at 120 °C. academie-sciences.fr The catalyst's effectiveness extends to a range of aryl halides, including electron-rich and electron-poor substrates. academie-sciences.fr

The high catalytic activity is attributed to the well-dispersed palladium nanoparticles on the support, which provides a large surface area for the reaction to occur. The S-methylisothiourea ligand plays a crucial role in stabilizing the palladium nanoparticles and preventing their agglomeration, thus maintaining high catalytic activity over multiple uses.

Table 1: Efficiency of Pd–SMU-MNPs in Suzuki Cross-Coupling Reactions academie-sciences.fr

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Iodobenzene | Biphenyl | 98 |

| 2 | 4-Iodotoluene | 4-Methylbiphenyl | 96 |

| 3 | 4-Iodoanisole | 4-Methoxybiphenyl | 95 |

| 4 | Bromobenzene | Biphenyl | 94 |

| 5 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |

| 6 | 4-Bromoanisole | 4-Methoxybiphenyl | 90 |

| 7 | Chlorobenzene | Biphenyl | 85 |

| 8 | 4-Chlorotoluene | 4-Methylbiphenyl | 82 |

Table 2: Efficiency of Pd–SMU-MNPs in Heck Cross-Coupling Reactions academie-sciences.fr

| Entry | Aryl Halide | Alkene | Product | Yield (%) |

| 1 | Iodobenzene | Butyl acrylate | Butyl cinnamate | 97 |

| 2 | 4-Iodotoluene | Butyl acrylate | Butyl 4-methylcinnamate | 95 |

| 3 | 4-Iodoanisole | Butyl acrylate | Butyl 4-methoxycinnamate | 94 |

| 4 | Bromobenzene | Butyl acrylate | Butyl cinnamate | 92 |

| 5 | 4-Bromotoluene | Butyl acrylate | Butyl 4-methylcinnamate | 90 |

| 6 | 4-Bromoanisole | Butyl acrylate | Butyl 4-methoxycinnamate | 88 |

| 7 | Chlorobenzene | Butyl acrylate | Butyl cinnamate | 83 |

Reusability and Leaching Studies of Supported Catalysts

A key advantage of heterogeneous catalysts like Pd–SMU-MNPs is their potential for recovery and reuse, which is crucial for sustainable and economically viable chemical processes. academie-sciences.fr The magnetic nature of the Fe₃O₄ support allows for the easy separation of the catalyst from the reaction mixture using an external magnetic field. academie-sciences.fr

Reusability studies have demonstrated that the Pd–SMU-MNPs catalyst can be recovered and reused for several consecutive reaction cycles without a significant loss in its catalytic activity. academie-sciences.fr For instance, in both Suzuki and Heck reactions, the catalyst has been successfully reused for multiple runs, with only a minor decrease in product yield. academie-sciences.fr This high reusability is a testament to the stability of the catalyst under the reaction conditions.